2-Methyl-[1,3]thiazolo[4,5-c]pyridine
Overview
Description
2-Methyl-[1,3]thiazolo[4,5-c]pyridine is part of the thiazolopyridine family, which is a group of heterocyclic compounds characterized by a pyridine ring fused to a thiazole ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, excluding drug usage and side effects.
Synthesis Analysis
The synthesis of thiazolopyridine derivatives involves condensation reactions and cyclocondensations. For example, compounds can be synthesized via cyclocondensation of thiazolinone with benzaldehydes followed by reactions with malononitrile or dimethylformamide-dimethylacetal to yield various thiazolopyridine derivatives (Lamphon et al., 2004). Additionally, thiazolo[3,2-a]pyrimidines can be synthesized from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones and methyl chloroacetate (Kulakov et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed through X-ray crystallography, showing various conformations and intermolecular interactions. For instance, the crystal structure of N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide reveals intermolecular hydrogen bonds and π–π stacking interactions (Akkurt et al., 2011).
Chemical Reactions and Properties
Thiazolopyridines undergo various chemical reactions, forming different derivatives. For instance, thiazolo[3,2-a]pyridine derivatives can be synthesized through condensation reactions, exhibiting diverse chemical behaviors depending on the functional groups involved (El‐Emary et al., 2005).
Physical Properties Analysis
The physical properties of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives, such as melting points, solubility, and crystalline structure, can be derived from their synthesis and structural data. These properties are influenced by the substitution pattern on the thiazolopyridine core and the interactions in the crystalline state.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are defined by the thiazolopyridine core and substituents. For example, electron-donating or withdrawing groups on the thiazolopyridine ring can significantly affect its electron density and, consequently, its chemical behavior.
For further scientific insights, you can refer to these studies:
- (Lamphon et al., 2004)
- (Kulakov et al., 2009)
- (Akkurt et al., 2011)
- (El‐Emary et al., 2005).
Scientific Research Applications
Antioxidant and Anti-Inflammatory Activities
2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives have shown promise in antioxidant and anti-inflammatory activities. A study detailed the synthesis of novel thiazolo[4,5-b]pyridine-2-one derivatives, and their efficacy in vivo was assessed using the carrageenan-induced rat paw edema method. Moreover, their antioxidant potential was evaluated in vitro, demonstrating their capability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Chaban et al., 2019).
Anticancer Potential
The anticancer potential of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives has been a focal area of research. In a study, novel 3H-thiazolo[4,5-b]pyridine-2-ones were synthesized and evaluated for their in vitro anticancer activity against various tumor cell lines. Structural modifications were made to enhance their anticancer efficacy, with certain derivatives showing significant potential as anticancer drug candidates (Chaban et al., 2012).
Antibacterial Activity
Research has also explored the antibacterial applications of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine. A study focused on the synthesis and in vitro antibacterial evaluation of new classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. Some derivatives exhibited valuable potential as antibacterial agents (Etemadi et al., 2016).
Synthesis and Characterization
Significant research has been conducted on the synthesis and characterization of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine and its derivatives. For instance, a study outlined an efficient one-pot multicomponent approach to synthesize thiazolo[3,2-a]pyridines. This method has been crucial in developing compounds with promising anticancer activity across various cancer cell lines (Altug et al., 2011).
Herbicidal Activity
The herbicidal activity of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives has been another research focus. A study synthesized several 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, analogous to the commercial herbicide benazolin. These compounds demonstrated significant herbicidal efficacy, particularly on dicotyledonous species (Hegde & Mahoney, 1993).
Future Directions
Compounds with the thiazolo[4,5-c]pyridine structure, like “2-Methyl-[1,3]thiazolo[4,5-c]pyridine”, have potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . Therefore, future research may focus on exploring their potential medicinal uses and developing new synthetic methods .
properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDSQSDFALFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304249 | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiazolo[4,5-c]pyridine | |
CAS RN |
89786-57-2 | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89786-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-[1,3]thiazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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